Meta vs. Para Isomer: Divergent Lipophilicity and Polarity
Methyl 2-(3-aminophenoxy)acetate (meta-isomer) exhibits a lower calculated LogP (cLogP) and a higher topological polar surface area (TPSA) compared to its para isomer, methyl 2-(4-aminophenoxy)acetate. This difference is driven by the distinct spatial arrangement of the amino group, which alters the molecule's dipole moment and hydrogen-bonding capacity [1].
| Evidence Dimension | Lipophilicity and Polar Surface Area |
|---|---|
| Target Compound Data | cLogP = 1.31; TPSA = 72.6 Ų [1] |
| Comparator Or Baseline | Methyl 2-(4-aminophenoxy)acetate (para-isomer): cLogP = 1.40; TPSA = 61.6 Ų [2] |
| Quantified Difference | cLogP difference: 0.09 units (lower for meta); TPSA difference: 11.0 Ų (higher for meta) |
| Conditions | Calculated physicochemical parameters; cLogP via standard fragment-based method; TPSA via computational topological method. |
Why This Matters
The meta-isomer's lower lipophilicity and higher polarity predict superior aqueous solubility and potentially distinct membrane permeability, directly impacting formulation and bioactivity in drug discovery programs.
- [1] GuideChem. (2025). 3-AMINO-PHÄNOXY-EISESÄURE 6274-24-4. LogP = 1.31340; PSA = 72.55000. View Source
- [2] Molbase. (2025). methyl 2-(4-aminophenoxy)acetate. LogP = 1.4018; PSA = 61.55. View Source
